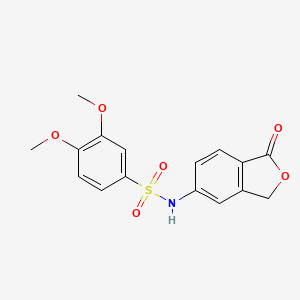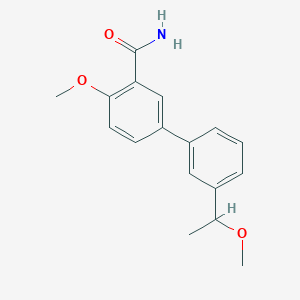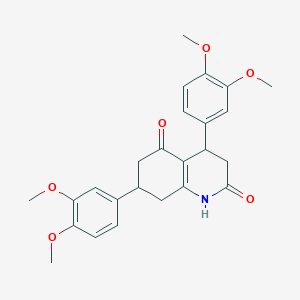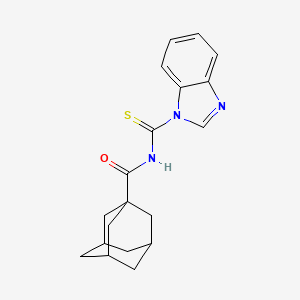
3,4-dimethoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves multiple steps including substitution reactions, condensation, and functional group transformations. These processes are crucial for achieving the desired chemical structure and properties. For instance, methods for creating derivatives, such as those involving kynurenine 3-hydroxylase inhibitors, follow similar synthesis pathways with modifications to accommodate different functional groups and core structures (S. Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonamide group attached to the benzene ring, which significantly influences the molecule's electronic and spatial configuration. X-ray crystallography studies provide detailed insights into the molecular structures, including bond lengths, angles, and conformational geometry, as seen in various sulfonamide compounds (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamides undergo a range of chemical reactions, including hydrogen bonding, aromatic substitutions, and electrostatic interactions. These reactions are essential for the biological activity and interaction of these molecules with biological targets. The detailed chemical behavior can be understood through studies on similar compounds, highlighting the importance of hydrogen bonding and molecular interactions (W. Siddiqui et al., 2008).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. These properties are critical for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems. Studies on similar sulfonamide compounds provide insights into their physical characteristics (R. Dubey et al., 2018).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including reactivity, stability, and interaction with biological molecules, are influenced by the nature of their functional groups and molecular geometry. Understanding these properties is essential for the development of therapeutic agents and for predicting their behavior in different environments. Research on the chemical properties of sulfonamides helps in understanding their potential applications and interactions (L. Rublova et al., 2017).
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing potential for photodynamic therapy applications due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics make them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Evaluation as Enzyme Inhibitors
Röver et al. (1997) described the synthesis and biochemical evaluation of certain benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Their findings suggest these compounds can modulate the kynurenine pathway, potentially impacting neurological disease treatment (Röver et al., 1997).
Antimycobacterial Activity
Ghorab et al. (2017) synthesized novel benzenesulfonamide derivatives, demonstrating significant antimycobacterial activity against Mycobacterium tuberculosis. This suggests a potential application in developing new antituberculosis drugs (Ghorab et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Alyar et al. (2019) synthesized new Schiff bases derived from sulfa drugs, evaluating their effects on various enzyme activities and performing molecular docking studies. Their research provides insights into the design of compounds for potential therapeutic applications (Alyar et al., 2019).
Selective Cyclooxygenase-2 Inhibitors
Hashimoto et al. (2002) explored the synthesis and evaluation of benzenesulfonamide derivatives as selective inhibitors for cyclooxygenase-2 (COX-2), identifying potent compounds with significant selectivity and oral activity. This research contributes to the development of anti-inflammatory and analgesic drugs (Hashimoto et al., 2002).
Conformational Analysis through Rotational Spectroscopy
Vigorito et al. (2022) conducted a rotational spectroscopy study on benzenesulfonamides to determine their conformations and the influence of different substituents. Understanding molecular conformations is crucial for designing drugs with targeted biological activity (Vigorito et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1-oxo-3H-2-benzofuran-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-21-14-6-4-12(8-15(14)22-2)24(19,20)17-11-3-5-13-10(7-11)9-23-16(13)18/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEKBIRTKUARJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=O)OC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)


![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)



![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)
